Cas no 1190322-59-8 (3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine)

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a brominated heterocyclic compound featuring a pyrrolopyridine core, which serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactive bromine substituent enables selective functionalization via cross-coupling reactions, while the amine group offers additional derivatization potential. This scaffold is particularly valuable in medicinal chemistry for designing kinase inhibitors and other bioactive molecules due to its structural similarity to privileged pharmacophores. The compound’s well-defined reactivity profile and stability under standard conditions make it a reliable building block for targeted molecular design. High purity and consistent quality ensure reproducibility in research and development applications.
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine structure
1190322-59-8 structure
Product Name:3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
CAS No:1190322-59-8
MF:C7H6BrN3
MW:212.046639919281
MDL:MFCD12962723
CID:4562518
PubChem ID:53412791
Update Time:2025-06-08

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
    • 4-AMINO-3-BROMO-7-AZAINDOLE
    • AMY24609
    • SB14456
    • 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-bromo-
    • 3-Bromo-7-azaindole-4-amine
    • P16027
    • AS-53058
    • MFCD12962723
    • AKOS027424460
    • CS-0051495
    • 1190322-59-8
    • DTXSID601274414
    • SY097341
    • 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
    • MDL: MFCD12962723
    • Inchi: 1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
    • InChI Key: FLCYLEYQRVGIDA-UHFFFAOYSA-N
    • SMILES: BrC1=CNC2C1=C(C=CN=2)N

Computed Properties

  • Exact Mass: 210.97451 g/mol
  • Monoisotopic Mass: 210.97451 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.7
  • Molecular Weight: 212.05

3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Pricemore >>

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abcr
AB485930-500 mg
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine; .
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€587.00 2023-06-15
abcr
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Additional information on 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

Comprehensive Overview of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1190322-59-8)

The compound 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1190322-59-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated pyrrolopyridine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its molecular framework combines a pyrrole ring fused with a pyridine moiety, offering distinct electronic characteristics that influence binding affinity and metabolic stability.

Recent studies highlight the growing demand for pyrrolopyridine-based compounds in drug discovery, driven by their ability to modulate protein-protein interactions. Researchers frequently search for "3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine synthesis" or "CAS 1190322-59-8 applications," reflecting interest in its synthetic routes and therapeutic potential. The bromine atom at the 3-position enhances reactivity for cross-coupling reactions, making it valuable for palladium-catalyzed transformations like Suzuki-Miyaura couplings – a hot topic in green chemistry discussions.

From an SEO perspective, trending queries such as "pyrrolopyridine scaffold in drug design" and "brominated heterocycles solubility" align with this compound's relevance. The 4-amine group provides hydrogen-bonding capacity, a feature often explored in fragment-based drug discovery (FBDD) – currently emphasized in AI-assisted molecular modeling platforms. Notably, its logP value and crystalline properties are frequently analyzed parameters for bioavailability optimization.

In material science applications, the π-conjugated system of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine shows promise for organic semiconductors. Patent analyses reveal its incorporation in OLED materials, responding to industry demands for efficient electroluminescent compounds. The compound's UV-Vis absorption spectrum (often searched alongside "CAS 1190322-59-8 characterization") exhibits bathochromic shifts useful for photophysical studies.

Quality control protocols for this compound emphasize HPLC purity analysis and residual solvent testing, addressing regulatory concerns in Good Manufacturing Practice (GMP) environments. Suppliers frequently document its storage conditions (-20°C under inert atmosphere) and handling precautions, which are critical for maintaining stability during high-throughput screening operations.

The structure-activity relationship (SAR) of pyrrolopyridine derivatives remains a vibrant research area, with this bromo-amine variant serving as a key intermediate. Its X-ray crystallography data (available in CSD databases) assists in molecular docking studies, particularly for cancer targets like JAK2 and ALK kinases – subjects of numerous clinical trials. These applications position 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine as a strategic component in precision medicine development pipelines.

Environmental fate studies of such brominated nitrogen heterocycles have gained traction, with researchers investigating biodegradation pathways using advanced mass spectrometry techniques. The compound's ecotoxicity profile and photostability are increasingly scrutinized under REACH regulations, reflecting the pharmaceutical industry's sustainability initiatives.

From a market perspective, the global availability of CAS 1190322-59-8 through specialty chemical suppliers meets demand from contract research organizations (CROs). Pricing trends correlate with the expanding kinase inhibitor market, projected to exceed $118 billion by 2030. Technical bulletins often highlight its utility in combinatorial chemistry libraries and DNA-encoded screening platforms.

Innovative purification methods for 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, including preparative SFC (supercritical fluid chromatography), address purity challenges noted in recent publications. Such advancements support its growing use in continuous flow chemistry systems – a transformative approach in modern API manufacturing.

In summary, 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine represents a multifaceted compound bridging medicinal chemistry, materials science, and process development. Its continued relevance stems from adaptable reactivity, demonstrated biological activity, and alignment with cutting-edge research trends in small molecule therapeutics and functional materials.

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